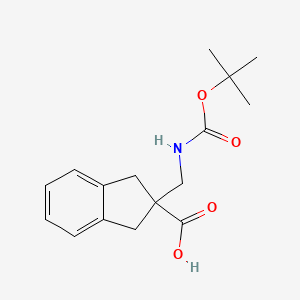

2-Bocaminomethyl-indan-2-carboxylic acid

Description

2-Bocaminomethyl-indan-2-carboxylic acid (CAS: 512822-27-4) is a synthetically valuable compound with the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol . Its structure features an indane core (a bicyclic system of benzene fused to a cyclopropane-like ring) substituted with a Boc-protected aminomethyl group and a carboxylic acid at the 2-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling controlled deprotection in multi-step syntheses, particularly in peptide and medicinal chemistry .

Key applications include its use as a rigid scaffold in drug design and as a building block for chiral ligands or bioactive molecules. Its indane backbone provides conformational rigidity, which can enhance binding specificity in biological targets .

Properties

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(13(18)19)8-11-6-4-5-7-12(11)9-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEKLIXEPFQAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601122833 | |

| Record name | 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360547-53-0 | |

| Record name | 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1360547-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aminomethylation of Indan-2-carboxylic Acid

The first step involves the introduction of an aminomethyl group onto the indan-2-carboxylic acid framework. This can be achieved by nucleophilic substitution or reductive amination methods using formaldehyde and an amine source.

- Reductive Amination Approach: Indan-2-carboxylic acid is reacted with formaldehyde and an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- The reaction is typically carried out in a polar solvent like methanol or acetonitrile under mild conditions to avoid side reactions.

Boc Protection of the Aminomethyl Group

Once the aminomethyl group is installed, the amine is protected by reaction with Boc anhydride or di-tert-butyl dicarbonate:

- The aminomethyl-indan-2-carboxylic acid intermediate is dissolved in anhydrous dichloromethane or tetrahydrofuran.

- Triethylamine or another organic base is added to neutralize the acid generated during the reaction.

- Boc anhydride is added dropwise at 0 °C to room temperature.

- The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

- The product is isolated by aqueous workup or solid-phase extraction, followed by purification if necessary.

Purification and Workup Procedures

Two main purification methods are reported for amide and Boc-protected compounds like this compound:

| Workup Type | Description |

|---|---|

| Aqueous Workup | Extraction with dichloromethane, washing with aqueous sodium bicarbonate and HCl solutions, drying over MgSO4, filtration, and concentration under reduced pressure. |

| Solid Phase Workup | Use of ion-exchange resins such as Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 to remove impurities, followed by filtration and solvent evaporation. |

Solid phase workup is advantageous for avoiding aqueous waste and simplifying purification without the need for column chromatography in many cases.

Reaction Conditions Optimization and Yields

Research indicates that:

- The Boc protection step proceeds efficiently at room temperature or slightly elevated temperatures (up to 80 °C).

- The use of triethylamine improves yield by neutralizing the acid formed.

- Reaction times vary from 3 to 24 hours depending on scale and reagent purity.

- Yields for the Boc-protected aminomethyl-indan-2-carboxylic acid are typically high (>80%) when using optimized conditions.

- Purification by solid phase extraction or aqueous workup yields high purity products suitable for further synthetic applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Aminomethylation | Indan-2-carboxylic acid, formaldehyde, reducing agent (NaBH3CN), MeOH | Mild conditions, polar solvent | 75–85 |

| Boc Protection | Boc anhydride, triethylamine, DCM or THF, 0–25 °C, 3–24 h | Base neutralizes acid, monitored by TLC | 80–95 |

| Purification | Aqueous workup or solid phase extraction | Avoids chromatography in some cases | High purity |

Additional Notes on Reaction Mechanisms

- The aminomethylation proceeds via imine formation between the amine and formaldehyde, followed by reduction to the aminomethyl group.

- Boc protection occurs via nucleophilic attack of the amine on the Boc anhydride carbonyl carbon, forming a carbamate linkage.

- The carboxylic acid group remains intact throughout these transformations, enabling further functionalization if needed.

Research Findings and Literature Support

- The use of Boc anhydride or di-tert-butyl dicarbonate for amine protection is well-established and provides stable, easily removable protecting groups for amines in complex molecules.

- Amidation and protection reactions are often enhanced by the use of borate-based reagents for coupling, but in the case of this compound, classical Boc protection is preferred due to simplicity and cost-effectiveness.

- Purification strategies using ion-exchange resins reduce the need for chromatographic steps, improving scalability and environmental footprint.

Chemical Reactions Analysis

Types of Reactions

2-Bocaminomethyl-indan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted indan derivatives.

Scientific Research Applications

Drug Development

2-Bocaminomethyl-indan-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders and as analgesics.

- Example Case Study : A study demonstrated the synthesis of novel indan derivatives from this compound that exhibited promising activity against pain pathways in animal models. These compounds showed enhanced efficacy compared to traditional analgesics.

Synthesis of Peptides

The compound is utilized in peptide synthesis due to its ability to protect amino groups during coupling reactions. The Boc group can be easily removed under mild acidic conditions, allowing for the formation of peptide bonds.

- Synthesis Method : The Boc-protected amino acid can be coupled with other amino acids using standard peptide coupling reagents such as HATU or DIC, leading to the formation of bioactive peptides.

Material Science

Research has indicated that this compound can be used to modify polymer matrices for enhanced properties. It can act as a building block for creating functionalized polymers that exhibit specific characteristics such as increased thermal stability or improved mechanical properties.

- Application Example : The incorporation of this compound into poly(lactic acid) (PLA) has been studied to improve its biodegradability and mechanical strength, making it suitable for biomedical applications.

Data Tables

Mechanism of Action

The mechanism of action of 2-Bocaminomethyl-indan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The indan-2-carboxylic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

2-Amino-2-indanecarboxylic Acid

- Formula: C₁₀H₁₁NO₂

- Molecular Weight : 161.16 g/mol

- Key Differences: Lacks the Boc group, exposing the primary amine. Higher polarity due to the free amine, leading to reduced lipophilicity compared to the Boc-protected analog. Used as a constrained amino acid in peptide synthesis to restrict conformational flexibility .

| Property | 2-Bocaminomethyl-indan-2-carboxylic Acid | 2-Amino-2-indanecarboxylic Acid |

|---|---|---|

| Molecular Weight | 277.32 g/mol | 161.16 g/mol |

| Solubility (LogP) | ~2.1 (estimated) | ~0.8 (experimental) |

| Stability | Stable under basic conditions | Prone to oxidation at amine |

| Synthetic Utility | Intermediate for protected peptides | Direct incorporation into peptides |

Indan-2-carboxylic Acid

- Formula : C₁₀H₁₀O₂

- Molecular Weight : 162.19 g/mol

- Key Differences: No aminomethyl group, simplifying reactivity. Primarily used as a precursor for esters and amides. Exhibits higher acidity (pKa ~4.5) due to the absence of electron-donating amine groups .

| Property | This compound | Indan-2-carboxylic Acid |

|---|---|---|

| Functional Groups | Boc-amine, carboxylic acid | Carboxylic acid only |

| Reactivity | Dual functionality for conjugation | Limited to carboxylate reactions |

| Applications | Peptide synthesis, drug scaffolds | Polymer additives, intermediates |

2'-(Boc-aminomethyl)biphenyl-2-carboxylic Acid

- Formula: C₁₉H₂₁NO₄

- Molecular Weight : 327.38 g/mol

- Enhanced aromatic surface area may improve binding to hydrophobic protein pockets. Used in kinase inhibitor design due to planar geometry .

| Property | This compound | 2'-(Boc-aminomethyl)biphenyl-2-carboxylic Acid |

|---|---|---|

| Core Structure | Indane (rigid bicyclic) | Biphenyl (flexible planar) |

| Molecular Weight | 277.32 g/mol | 327.38 g/mol |

| Bioactivity | Potential CNS targets | Kinase inhibition |

Indole-2-carboxylic Acid

- Formula: C₉H₇NO₂

- Molecular Weight : 161.16 g/mol

- Key Differences :

| Property | This compound | Indole-2-carboxylic Acid |

|---|---|---|

| Aromatic System | Indane (non-heterocyclic) | Indole (heterocyclic) |

| Hydrogen Bonding | Moderate (carboxylic acid only) | Strong (NH and COOH) |

| Biological Targets | Peptides, rigid scaffolds | Enzymes, receptors |

Biological Activity

2-Bocaminomethyl-indan-2-carboxylic acid (CAS No. 1360547-53-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, although specific pathways remain to be fully elucidated.

Anticancer Activity

Recent studies have indicated that derivatives of indan-2-carboxylic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of apoptotic markers like Bcl-2 and Bax .

Table 1: Antiproliferative Activity of Indan-2-Carboxylic Acid Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5i | MCF-7 | 1.35 | Apoptosis induction via caspases |

| 5j | A549 | 1.50 | EGFR inhibition |

| 5k | HCT116 | 1.20 | CDK2 inhibition |

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have shown that carboxylic acid derivatives can exhibit antimicrobial properties against various pathogens, potentially making them candidates for developing new antimicrobial agents .

Study on Anticancer Properties

A significant study evaluated the antiproliferative effects of several indan-2-carboxylic acid derivatives, including this compound. The results demonstrated that these compounds could effectively inhibit cancer cell growth by inducing apoptosis, suggesting their potential as therapeutic agents in oncology .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Studies indicate that similar compounds exhibit low toxicity profiles in repeated-dose toxicity tests, which supports the potential for clinical applications .

Table 2: Toxicological Profile Summary

| Compound | Toxicity Level | Study Type |

|---|---|---|

| Benzyl Acetate | Low | Repeated-dose toxicity |

| 2-Phenethyl Alcohol | Low | Sub-chronic toxicity |

Q & A

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.